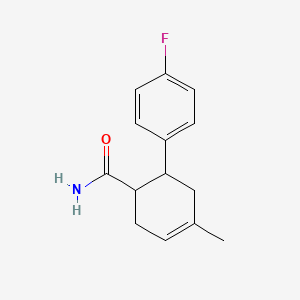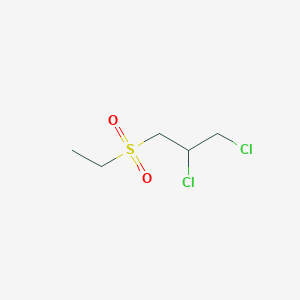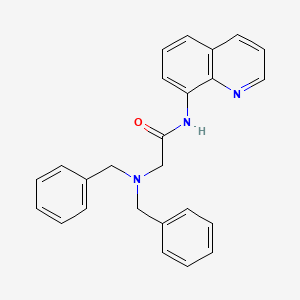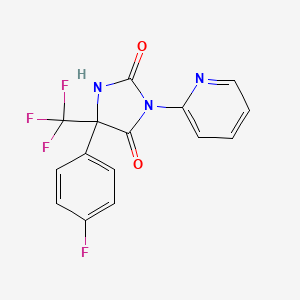![molecular formula C19H19N3O4 B11479043 4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11479043.png)
4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(FURAN-2-YL)-5-(2-METHOXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-YL)-5-(2-METHOXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common starting materials might include furan derivatives, methoxyethyl groups, and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or methoxy groups.
Reduction: Reduction reactions could target the pyrazole ring or other functional groups.
Substitution: Various substitution reactions might occur, especially on the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, potentially targeting specific enzymes or receptors in the body.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(FURAN-2-YL)-5-(2-HYDROXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(THIOPHEN-2-YL)-5-(2-METHOXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(FURAN-2-YL)-5-(2-METHOXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and ring structures, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C19H19N3O4/c1-24-11-9-22-18(14-4-3-10-26-14)15-16(20-21-17(15)19(22)23)12-5-7-13(25-2)8-6-12/h3-8,10,18H,9,11H2,1-2H3,(H,20,21) |
InChI Key |
FJSCHHBAOCAPFW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B11478977.png)
![2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro-](/img/structure/B11478984.png)
![6',7'-Dimethoxy-3',4'-dihydrospiro[4-azabicyclo[2.2.2]octane-2,1'-isochromene]](/img/structure/B11478994.png)
![N-(2,4-dimethylphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11479000.png)
![7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11479005.png)
![3-(Benzylamino)-1-(benzylsulfanyl)-1,5,6,7,8,9-hexahydro[1,3,2]diazaphosphinino[1,6-a]azepine-4-carbonitrile 1-sulfide](/img/structure/B11479009.png)




![2-({[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoline](/img/structure/B11479057.png)
![(8E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione](/img/structure/B11479063.png)

![Ethyl [4-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)phenyl]acetate](/img/structure/B11479067.png)
